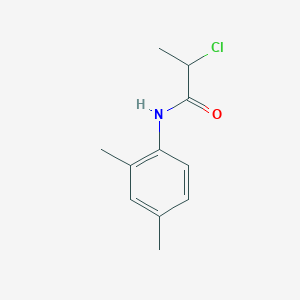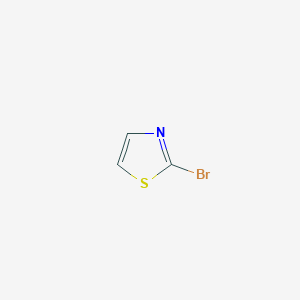
2-Bromothiazole
Vue d'ensemble
Description
2-Bromothiazole is a heterocyclic compound containing both sulfur and nitrogen atoms within its five-membered ring structure. It is a derivative of thiazole, where a bromine atom is substituted at the second position of the ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities.
Mécanisme D'action
Target of Action
2-Bromothiazole is a biochemical reagent that can be used as a biological material or organic compound for life science related research Thiazole, a five-membered heteroaromatic ring, is an important scaffold of a large number of synthetic compounds with diverse pharmacological activities . These activities include antibacterial, antifungal, antiviral, antihelmintic, antitumor, and anti-inflammatory effects .
Mode of Action
It’s known that thiazole derivatives have been used in the synthesis of a large number of compounds with diverse pharmacological activities . For instance, this compound has been used in the synthesis of 2,2′-bisthiazole by a homocoupling reaction in the presence of Pd(OAc) 2, indium, and LiCl, in DMF, at a temperature of 100 °C .
Biochemical Pathways
Thiazole derivatives are known to play a significant role in various biological activities, including antibacterial, antifungal, antiprotozoal, and antitumor activity
Result of Action
Thiazole derivatives are known to have diverse pharmacological activities, suggesting that this compound may have a range of molecular and cellular effects .
Analyse Biochimique
Biochemical Properties
2-Bromothiazole participates in biochemical reactions as a starting reagent. It has been used to N-arylate 5- and 7-azaindoles . The nature of these interactions involves the formation of new carbon-carbon bonds at specific positions of the thiazole ring
Cellular Effects
Thiazole derivatives, which include this compound, have been shown to possess a wide range of biological activities, such as antibacterial, antifungal, antiviral, antihelmintic, antitumor, and anti-inflammatory effects . These effects suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to participate in palladium-catalyzed cross-coupling reactions, forming new carbon-carbon bonds at specific positions of the thiazole ring . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules and potentially influencing enzyme activity and gene expression.
Metabolic Pathways
Thiazole derivatives are known to play important roles in various biological activities , suggesting that this compound may interact with certain enzymes or cofactors and influence metabolic flux or metabolite levels.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Bromothiazole can be synthesized through various methods. One common approach involves the bromination of thiazole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction parameters, minimizing the formation of by-products and optimizing the overall efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromothiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted thiazoles.
Cross-Coupling Reactions: It participates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form carbon-carbon bonds.
Lithiation: Treatment with strong bases like lithium diisopropylamide (LDA) can generate lithio derivatives, which can further react with electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Cross-Coupling Reactions: Palladium catalysts, such as palladium acetate (Pd(OAc)2), in the presence of ligands like triphenylphosphine (PPh3) and bases like potassium carbonate (K2CO3).
Lithiation: Strong bases like LDA in solvents such as tetrahydrofuran (THF) at low temperatures (e.g., -78°C).
Major Products:
- Substituted thiazoles with various functional groups depending on the nucleophile or electrophile used in the reaction.
Applications De Recherche Scientifique
2-Bromothiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: It is used in the development of bioactive molecules with potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Derivatives of this compound are investigated for their therapeutic potential in treating various diseases.
Industry: It is employed in the production of agrochemicals, dyes, and other specialty chemicals.
Comparaison Avec Des Composés Similaires
Thiazole: The parent compound, lacking the bromine substitution.
2-Chlorothiazole: Similar structure with a chlorine atom instead of bromine.
2-Iodothiazole: Contains an iodine atom at the second position.
Uniqueness of 2-Bromothiazole: this compound is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to other halogenated thiazoles The bromine atom is a good leaving group, making this compound particularly useful in nucleophilic substitution and cross-coupling reactions
Propriétés
IUPAC Name |
2-bromo-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrNS/c4-3-5-1-2-6-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNZFHIEDZEUQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062805 | |
| Record name | Thiazole, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3034-53-5 | |
| Record name | 2-Bromothiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3034-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromothiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003034535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromothiazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91532 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiazole, 2-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thiazole, 2-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.301 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BROMOTHIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53KY5HU6FR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes for 2-bromothiazole?
A1: this compound can be synthesized through several methods, including:
- Direct bromination of thiazole: While this method is straightforward, it often leads to a mixture of isomers, including this compound and other brominated products. [, ]
- Reaction of 2-aminothiazole with sodium nitrite and a bromide source: This approach involves diazotization of the amino group followed by bromination, offering a more regioselective route to this compound. [, ]
- Halogen exchange reactions: Starting from readily available thiazole derivatives, halogen exchange reactions can be employed to install the bromine atom at the desired position. []
Q2: How does the presence of the bromine atom influence the reactivity of this compound?
A2: The bromine atom serves as a versatile handle for various chemical transformations. Its presence enables:
- Metal-halogen exchange reactions: Treatment with strong bases like n-butyllithium generates the corresponding thiazol-2-yllithium, which can subsequently react with a wide range of electrophiles. [, ]
- Transition-metal-catalyzed cross-coupling reactions: Palladium-catalyzed reactions, such as Suzuki, Stille, and Negishi couplings, enable the formation of carbon-carbon bonds, providing access to diversely substituted thiazole derivatives. [, , , , ]
- Nucleophilic aromatic substitution: Under appropriate conditions, the bromine atom can be displaced by nucleophiles, allowing for further functionalization of the thiazole ring. [, ]
Q3: Can this compound participate in halogen dance reactions?
A3: Yes, this compound has been successfully employed in halogen dance reactions. Treatment with lithium diisopropylamide (LDA) in the presence of a silyl chloride at low temperatures followed by quenching with an electrophile leads to the formation of highly functionalized thiazole derivatives. This approach offers a powerful strategy for regioselective functionalization of the thiazole scaffold. []
Q4: What are the key spectroscopic features of this compound?
A4: this compound exhibits distinct spectroscopic characteristics, including:
- 1H NMR Spectroscopy: The proton at the 4-position of the thiazole ring typically appears as a doublet with a characteristic coupling constant due to coupling with the proton at the 5-position. [, ]
- 13C NMR Spectroscopy: The carbon atoms in the thiazole ring show distinct chemical shifts, reflecting their electronic environment. []
- Mass Spectrometry: The mass spectrum of this compound displays a characteristic isotopic pattern due to the presence of bromine isotopes. []
- Infrared Spectroscopy: The infrared spectrum exhibits absorption bands corresponding to specific functional groups, such as C-H stretching and C=N stretching vibrations. []
Q5: What are the potential applications of this compound and its derivatives?
A5: this compound serves as a versatile building block for the synthesis of various biologically active compounds, including:
- Antibacterial and antifungal agents: Thiazole derivatives have demonstrated promising activity against various bacterial and fungal strains. [, , ]
- Antiparasitic agents: Some this compound-containing compounds have shown activity against parasites like Leishmania donovani. []
- Anti-inflammatory agents: Thiazole derivatives have been explored for their potential as anti-inflammatory agents, targeting pathways involved in inflammation. []
Q6: Have any structure-activity relationship (SAR) studies been conducted on this compound derivatives?
A6: Yes, several studies have investigated the impact of structural modifications on the biological activity of this compound derivatives. For instance:
- Substituents on the thiazole ring: Introducing different substituents at various positions on the thiazole ring can significantly influence the potency, selectivity, and pharmacological properties of the resulting compounds. [, ]
- Nature of the linker: The length and electronic properties of the linker connecting the thiazole moiety to other pharmacophores can impact the overall activity and physicochemical properties of the molecule. [, ]
Q7: Are there any known resistance mechanisms associated with this compound-based compounds?
A7: While specific resistance mechanisms related to this compound itself have not been extensively studied, resistance to thiazole-containing drugs has been observed. These mechanisms may involve:
Q8: What about the stability of this compound under different conditions?
A8: While this compound is generally stable under standard laboratory conditions, it's crucial to store it appropriately to prevent decomposition. Factors that can affect its stability include:
Q9: Have computational methods been applied to study this compound?
A9: Yes, computational chemistry has played a role in understanding the properties and reactivity of this compound. Studies have used techniques like:
- Density functional theory (DFT) calculations: These calculations can provide insights into the electronic structure, reactivity, and spectroscopic properties of this compound. []
Q10: What analytical techniques are commonly used to characterize and quantify this compound?
A10: Several analytical methods are employed, including:
- NMR spectroscopy: Provides structural information and can be used for purity assessment. [, ]
- Mass spectrometry: Confirms molecular weight and can be coupled with separation techniques like gas chromatography (GC-MS) for analysis of complex mixtures. []
- Infrared spectroscopy: Identifies functional groups and can be used for qualitative analysis. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


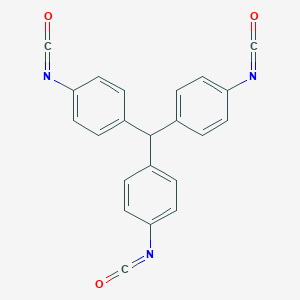
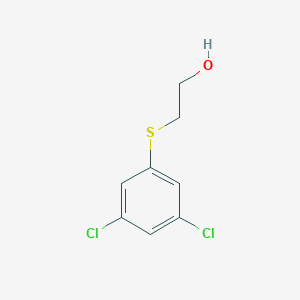
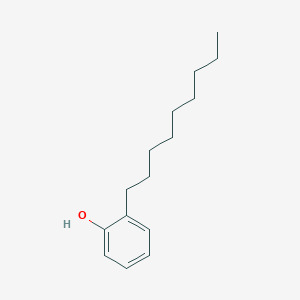

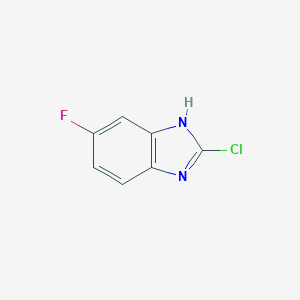
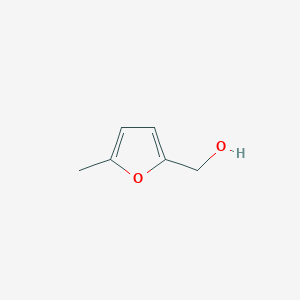

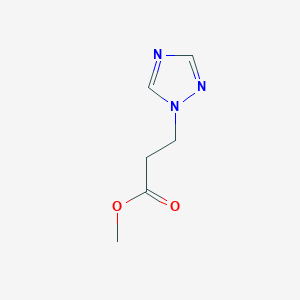

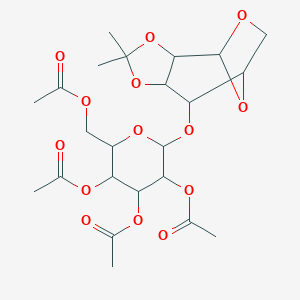
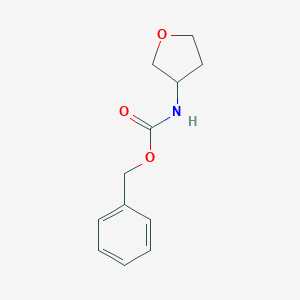
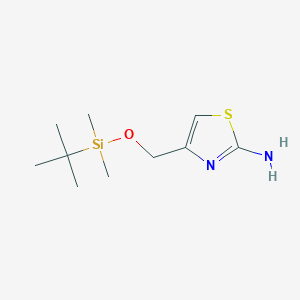
![methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyl-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B21206.png)
